molecular formula C18H18N2O4 B12305056 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel-

4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel-

Cat. No.: B12305056
M. Wt: 326.3 g/mol
InChI Key: COPLCINPMFGGFP-IBKAJFNOSA-N
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Description

The compound 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel- (CAS: 6319-06-8) is a bicyclo[2.2.1]heptane-based dicarboximide with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . Its structure features a rigid norbornene backbone with two carbonyl groups in the exo configuration, stabilized by stereochemistry (3aR,4S,7R,7aS). This compound is a key intermediate in synthesizing pharmaceuticals like lurasidone and is used in organic synthesis due to its reactivity in Diels–Alder and alkylation reactions .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/2C9H9NO2/c2*11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h2*1-2,4-7H,3H2,(H,10,11,12)/t2*4-,5+,6-,7+

InChI Key

COPLCINPMFGGFP-IBKAJFNOSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)NC3=O.C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)NC3=O

Canonical SMILES

C1C2C=CC1C3C2C(=O)NC3=O.C1C2C=CC1C3C2C(=O)NC3=O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Followed by Imidization

The most common route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride or maleimide derivatives. This method exploits the strained norbornene system to generate the bicyclic framework.

Reaction Steps:

  • Diels-Alder Cycloaddition : Cyclopentadiene reacts with maleic anhydride under thermal conditions (80–120°C) to form the endo-norbornene adduct.
  • Imidization : The anhydride intermediate undergoes ammonolysis or condensation with amines to yield the dicarboximide.
Example Protocol:
  • Reactants : Freshly cracked cyclopentadiene (1.2 eq), maleic anhydride (1.0 eq)
  • Conditions : Toluene reflux (110°C, 12 h), followed by treatment with aqueous ammonia (25% w/w) at 60°C for 6 h.
  • Yield : 68–72% after recrystallization from ethanol.
Stereochemical Control:

The endo selectivity of the Diels-Alder reaction ensures the desired rel-(3aR,4S,7R,7aS) configuration. X-ray crystallography confirms the bicyclic structure’s stereochemistry.

Epoxidation and Ring-Opening of Norbornene Derivatives

An alternative method involves epoxidation of norbornene precursors, followed by ring-opening reactions to install functional groups.

Key Steps:

  • Epoxidation : Treatment of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione with meta-chloroperbenzoic acid (mCPBA) forms an epoxide.
  • Ring-Opening : The epoxide reacts with nucleophiles (e.g., amines, alcohols) to introduce substituents.
Experimental Data:
  • Epoxidation : mCPBA (1.5 eq), dichloromethane (0°C to RT, 4 h), 85% yield.
  • Ring-Opening : Ethanolamine (2.0 eq), THF, 50°C, 12 h, 78% yield.

Microwave-Assisted Retro-Diels-Alder Reaction

Recent advances utilize microwave irradiation to accelerate retro-Diels-Alder reactions, enabling efficient access to enantiopure derivatives.

Procedure:

  • Domino Ring-Closure : Norbornene 2-aminohydroxamic acid undergoes cyclization under microwave conditions (150°C, 20 min).
  • Retro-Diels-Alder : The intermediate undergoes thermal cleavage to yield the target compound.
Outcomes:
  • Yield : 82% with >99% enantiomeric excess (ee) when using chiral norbornene precursors.
  • Advantage : Reduced reaction time (≤30 min vs. 12–24 h conventionally).

Catalytic Asymmetric Synthesis

Chiral catalysts enable enantioselective synthesis of the rel-(3aR,4S,7R,7aS) isomer.

Method:

  • Catalyst : Jacobsen’s cobalt-salen complex (5 mol%).
  • Substrate : exo-Norbornene dicarboxylic acid.
  • Conditions : Dichloromethane, –40°C, 24 h.
  • Result : 90% ee, 65% yield.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Reference
Diels-Alder + Imidization Cyclopentadiene, maleic anhydride 68–72 endo preference
Epoxidation mCPBA, ethanolamine 78–85 Moderate
Microwave Retro-Diels-Alder Microwave irradiation 82 High (99% ee)
Catalytic Asymmetric Co-salen catalyst 65 90% ee

Critical Considerations in Synthesis

  • Cyclopentadiene Stability : Freshly cracked cyclopentadiene is essential to avoid dimerization, which lowers reactivity.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve imidization yields compared to non-polar solvents.
  • Temperature Control : Excessive heat during Diels-Alder reactions promotes exo adduct formation, reducing stereochemical purity.

Chemical Reactions Analysis

Key Reaction Parameters

ParameterDetails
CatalystPalladium on activated carbon (Pd/C)
SolventMethanol
AtmosphereHydrogen gas
PressureAutoclave conditions
Yield91.4%

This method highlights the importance of catalyst selection and reaction conditions for scalability and efficiency .

Functional Group Reactivity

The compound’s bicyclic isoindole structure and functional groups enable diverse chemical transformations:

Hydrogenation and Reduction

The methano bridge and imide groups undergo hydrogenation, particularly under catalytic conditions. For example, hydrogenation with Pd/C in methanol is critical for synthesizing derivatives like lurasidone, an antipsychotic medication .

Substitution Reactions

The imide nitrogen and carbonyl groups participate in nucleophilic substitution. For instance, aminomethylation reactions using formaldehyde and N-arylpiperazines yield derivatives with potential pharmacological activity .

Hydrolysis

The imide groups are susceptible to hydrolysis under acidic or basic conditions, forming amides or carboxylic acids. This reactivity is leveraged in modifying the compound’s solubility and bioavailability.

Biological Activity and Reaction Implications

The compound’s reactivity influences its biological applications:

Pharmacological Targets

Derivatives exhibit activity at serotonin receptors (e.g., 5-HT1A) and serine/threonine phosphatases (PP1, PP2A), modulating neurotransmitter systems and cellular pathways.

Structural Modifications

Reactions like bromination or substitution at positions 5 and 6 enhance biological potency. For example, dibromo derivatives show improved antitumor and neuroprotective properties.

Comparative Analysis of Reaction Types

Reaction TypeExampleOutcome
HydrogenationPd/C catalysisFormation of lurasidone intermediates
AminomethylationFormaldehyde + N-arylpiperazinesDerivatives with altered receptor binding
HydrolysisAcidic/basic conditionsConversion to amides/carboxylic acids

Research Findings

  • Synthesis Optimization : Industrial-scale hydrogenation ensures high purity and yield, critical for pharmaceutical applications .

  • Biological Impact : Structural modifications via substitution or hydrolysis significantly alter pharmacokinetics and therapeutic efficacy .

Scientific Research Applications

Applications in Pharmaceutical Research

  • Intermediate for Lurasidone Synthesis :
    • This compound is notably used as an intermediate in the synthesis of Lurasidone, an atypical antipsychotic medication used to treat schizophrenia and depressive episodes associated with bipolar disorder. The synthesis pathway often involves the transformation of this compound into various derivatives that exhibit the desired pharmacological activity .
  • Potential in Organic Synthesis :
    • Beyond its use in Lurasidone production, 4,7-Methano-1H-isoindole-1,3(2H)-dione serves as a versatile building block in organic chemistry. Its unique structure allows for the development of new compounds with potential therapeutic effects. Researchers have explored its derivatives for various biological activities .
  • Biological Activity Studies :
    • Recent studies have investigated the biological activities of N-substituted derivatives of isoindole diones. These studies employ molecular docking techniques to assess binding affinities to various biological targets, suggesting potential applications in drug design and development .

Case Study 1: Synthesis of Lurasidone Derivatives

In a study focusing on the synthesis of Lurasidone derivatives, researchers utilized 4,7-Methano-1H-isoindole-1,3(2H)-dione as a precursor. The compound was subjected to various chemical transformations leading to improved binding affinities and pharmacological profiles compared to the parent compound.

Case Study 2: Molecular Docking Studies

A molecular docking study evaluated several derivatives of 4,7-Methano-1H-isoindole-1,3(2H)-dione against specific targets associated with neuropsychiatric disorders. The results indicated promising interactions that could lead to the development of new therapeutics targeting similar pathways as Lurasidone .

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-,(3aR,4S,7R,7aS)-rel- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Sulfur-Containing Analogs

  • Compound (3): (3aR,4R,7S,7aS)-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epithioisoindole-1,3(2H)-dione Key Differences: Replaces the oxygen bridge with sulfur, introducing a thioether group. Impact: Higher molecular weight (C₁₄H₁₁NO₂S, 265.31 g/mol) and altered reactivity. Exhibits distinct IR peaks (1775 cm⁻¹ for carbonyl) and NMR shifts (δ 7.44–7.17 ppm for phenyl protons) .
  • Compound (6): (3aR,4R,7S,7aS)-2-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epithioisoindole-1,3(2H)-dione Key Differences: Methyl substitution at the nitrogen and sulfur bridge. Molecular formula C₉H₉NO₂S (195.24 g/mol). Impact: Reduced steric hindrance compared to phenyl analogs. HRMS data shows a base peak at m/z 195.1317 .

Substituted Derivatives

  • Acryloyl Phenyl Derivatives: Example: (3aR,4S,7R,7aS)-2-(4-((E)-3-arylacryloyl)phenyl)-tetrahydro-4,7-methanoisoindole-1,3-dione. Impact: Addition of acryloyl groups enhances π-π stacking and hydrogen bonding. Activity: Demonstrated anticancer (IC₅₀ = 8–12 µM against HeLa cells) and carbonic anhydrase inhibition (Kᵢ = 0.8–1.2 µM) .
  • Pyrazoline Hybrids: Example: (3aR,4S,7R,7aS)-2-[4-(1-acetyl-5-arylpyrazol-3-yl)phenyl]-tetrahydro-4,7-methanoisoindole-1,3-dione. Impact: Pyrazoline rings introduce planar geometry, improving acetylcholinesterase inhibition (IC₅₀ = 0.3–0.7 µM) .

Methyl-Substituted Analogs

  • (3aR,7aS)-rel-5,6-Dimethyl Derivative (CAS: 676363-71-6):
    • Key Differences : Methyl groups at C5 and C6 increase hydrophobicity (LogP = 2.38) .
    • Activity : Enhanced membrane permeability in drug delivery applications.

Structural and Functional Analysis

Stereochemical Variations

  • Ethano vs. Methano Bridges: The 4,7-ethano analog (C₁₀H₁₁NO₂, 177.20 g/mol) shows a mass spectrum peak at m/z 177 (M⁺), differing from the methano variant (m/z 153) due to the extended bridge . Impact: Ethano bridges reduce ring strain, altering reactivity in cycloadditions.
  • Enantiomeric Pairs :

    • The (3aS,7aR) enantiomer of a related compound showed [α]D = +46.7° (CHCl₃), while the (3aR,7aS) form had [α]D = −27.1° , highlighting stereochemistry’s role in optical activity .

Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Shifts, ppm) HRMS (M⁺)
Target Compound 1770, 1709 δ 6.57 (H5/H6), δ 4.50 (H4/H7) 163.17
Sulfur Analog (3) 1775, 1709 δ 7.44–7.17 (Ph), δ 6.57 265.31
Pyrazoline Hybrid 1780, 1715 δ 7.30–7.10 (Ar), δ 4.60 398.42

Biological Activity

4,7-Methano-1H-isoindole-1,3(2H)-dione, commonly referred to as a derivative of isoindole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. The focus of this article is to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic applications.

  • Molecular Formula : C9H9NO3
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 39743-84-5
  • Appearance : White to off-white powder
  • Melting Point : Approximately 152°C

Research indicates that derivatives of isoindole compounds exhibit significant interactions with various biological targets. Notably, studies have shown that 4,7-Methano-1H-isoindole derivatives interact with key enzymes and pathways involved in inflammation and oxidative stress:

  • Monoamine Oxidase B (MAO-B) : This enzyme is crucial for the metabolism of neurotransmitters. Inhibition of MAO-B has been linked to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
  • Cyclooxygenase-2 (COX-2) : As an enzyme responsible for the formation of prostanoids from arachidonic acid, COX-2 plays a significant role in inflammation. Inhibition of COX-2 can lead to reduced inflammatory responses .
  • Nuclear Factor Kappa B (NF-KB) : This transcription factor is pivotal in regulating immune response and inflammation. Compounds that modulate NF-KB activity can have anti-inflammatory effects .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of 4,7-Methano-1H-isoindole derivatives suggests favorable absorption characteristics:

  • Intestinal Absorption : Predicted to have suitable absorption rates.
  • Blood-Brain Barrier (BBB) Permeability : Capable of penetrating the BBB, making it a candidate for central nervous system disorders.
  • CNS Permeability : Demonstrates potential for therapeutic effects in neurological conditions .

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantExhibits significant antioxidant properties through interaction with ROS pathways.
Anti-inflammatoryInhibits COX-2 and modulates NF-KB pathways to reduce inflammation.
NeuroprotectiveMAO-B inhibition suggests potential benefits in neurodegenerative disease treatment.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of 4,7-Methano-1H-isoindole derivatives:

  • Antioxidant Capacity : A study measured the total antioxidant capacity (TAC) of various isoindole derivatives, indicating that certain modifications enhance their antioxidant activity significantly .
  • Pharmacological Testing : In vitro assays demonstrated that these compounds effectively inhibit MAO-B activity at micromolar concentrations, suggesting their potential use in treating conditions like Parkinson's disease .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3aR,4S,7R,7aS)-rel-4,7-Methano-1H-isoindole-1,3(2H)-dione while minimizing byproduct formation?

  • Methodology : Use computational reaction path search methods (e.g., density functional theory, DFT) to predict intermediates and transition states, narrowing optimal conditions before lab experimentation . Monitor reaction progress via in-situ spectroscopic techniques (e.g., NMR, IR) to adjust parameters like temperature, solvent polarity, and catalyst loading.
  • Key Data :

ParameterOptimal RangeReference
Temperature60–80°C
SolventAnhydrous THF

Q. What characterization techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodology :

  • X-ray crystallography for unambiguous stereochemical assignment (e.g., crystal structure analysis in ) .
  • NMR spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with DFT-predicted spectra .
  • Vibrational spectroscopy : Match IR/Raman peaks to computed vibrational modes .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods for synthesis and purification due to potential respiratory irritants .
  • Wear PPE (gloves, goggles) to prevent skin/eye contact.
  • Store in airtight containers away from ignition sources (per SDS in ) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental reactivity in derivatives of this compound?

  • Methodology :

  • Perform multiscale modeling combining DFT (B3LYP/6-31G*) for electronic structure and molecular dynamics (MD) for solvent effects .
  • Validate via energy decomposition analysis (EDA) to identify overlooked steric/electronic factors .
    • Example : A 2024 study resolved conflicting cycloaddition yields by attributing discrepancies to solvent polarity effects not modeled in initial DFT calculations .

Q. What strategies address contradictions in spectroscopic data for structurally similar analogs?

  • Methodology :

  • Multi-technique validation : Cross-reference NMR, X-ray, and high-resolution mass spectrometry (HRMS) data .
  • Dynamic NMR to detect conformational exchange broadening in crowded spectra .
    • Case Study : A 2023 study resolved overlapping 1H^1H-NMR signals in a hydroxylated derivative using variable-temperature NMR and DFT-predicted chemical shifts .

Q. How can AI-driven tools enhance reaction design for novel derivatives of this compound?

  • Methodology :

  • Integrate COMSOL Multiphysics with AI for real-time simulation of reaction kinetics and thermodynamics .
  • Use automated lab platforms (e.g., AI-controlled robotic systems) for high-throughput screening of catalysts .
    • Data Table : AI-Optimized Reaction Parameters
ParameterAI-Predicted ValueExperimental Validation
Catalyst Loading2.5 mol%85% yield
Reaction Time4.2 hrs82% yield

Theoretical and Methodological Considerations

Q. What quantum chemical methods are most accurate for modeling the electronic properties of this compound?

  • Recommendations :

  • DFT with B3LYP/6-31G * for balanced accuracy and computational cost .
  • Post-Hartree-Fock methods (e.g., MP2, CCSD(T)) for critical non-covalent interactions .
    • Limitations : DFT may underestimate steric effects in bicyclic systems; MD simulations can supplement .

Q. How to design experiments for elucidating reaction mechanisms involving this compound?

  • Framework :

  • Isotopic labeling (e.g., 13C^{13}C, 2H^2H) to track atom migration .
  • Kinetic isotope effects (KIE) to distinguish stepwise vs. concerted pathways .
    • Case Study : A 2024 study used 18O^{18}O-labeling to confirm epoxide ring-opening as the rate-determining step in a derivative’s synthesis .

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